3-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride
CAS No.: 1220031-29-7
Cat. No.: VC2560807
Molecular Formula: C20H26ClNO
Molecular Weight: 331.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220031-29-7 |
|---|---|
| Molecular Formula | C20H26ClNO |
| Molecular Weight | 331.9 g/mol |
| IUPAC Name | 3-[2-[(4-phenylphenyl)methoxy]ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C20H25NO.ClH/c1-2-6-19(7-3-1)20-10-8-18(9-11-20)16-22-14-12-17-5-4-13-21-15-17;/h1-3,6-11,17,21H,4-5,12-16H2;1H |
| Standard InChI Key | GSTPMWBEALZRGM-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)CCOCC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
| Canonical SMILES | C1CC(CNC1)CCOCC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Introduction
3-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride is a chemical compound with a molecular formula of C20H26ClNO and a molar mass of approximately 331.88 g/mol . It is classified under the CAS number 1220031-29-7. This compound is primarily used in scientific research, particularly in fields related to medicinal chemistry and materials science, due to its unique structural properties.
Synthesis and Preparation
The synthesis of 3-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride typically involves the reaction of piperidine with biphenyl derivatives. The general synthetic route may involve nucleophilic substitution reactions, where the piperidine nitrogen attacks the electrophilic carbon of the biphenyl moiety. Purification techniques such as recrystallization or chromatography are used to remove by-products.
Suppliers and Availability
The compound is available from several suppliers, including Matrix Scientific and VWR, indicating its relevance in laboratory settings . It is often stored in sealed containers at room temperature to maintain its purity and stability .
Safety and Handling
Given its classification as an irritant, handling 3-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride requires appropriate safety precautions. Protective equipment and adherence to safety protocols are essential to minimize exposure risks .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume